

Enantioselective Synthesis of the Daphnilongeridine Core: Application Notes and Protocols

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Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588667*

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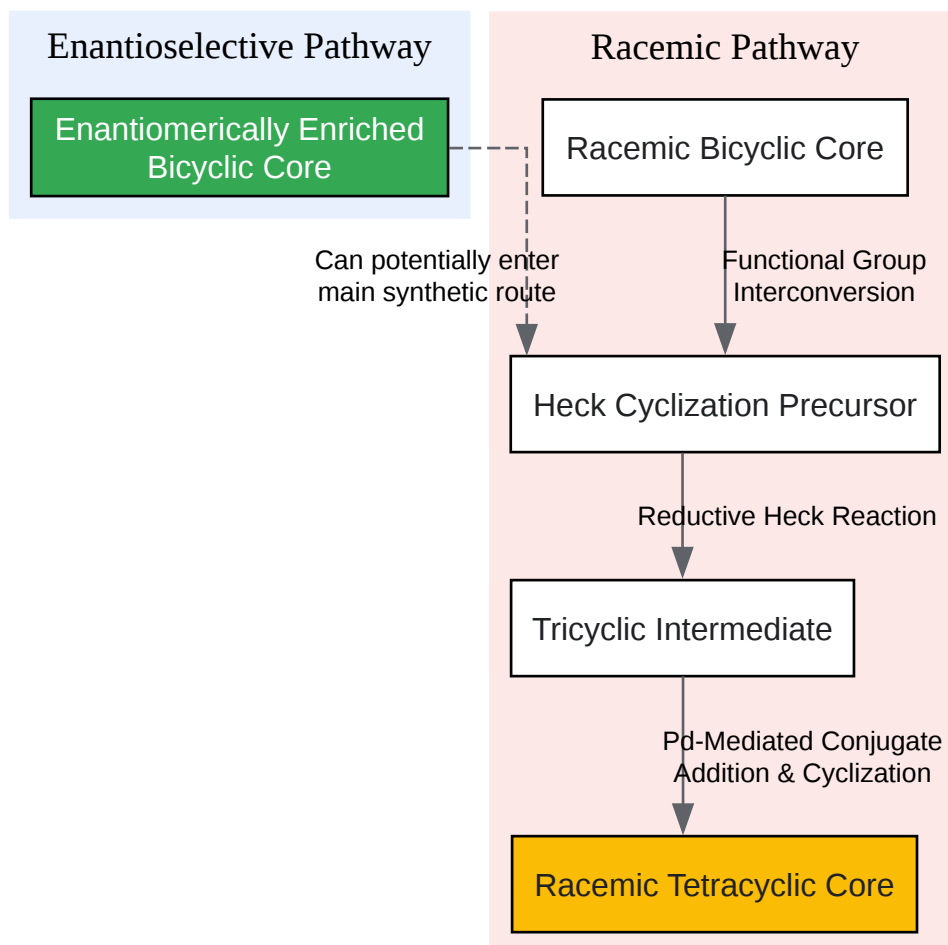
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the tetracyclic core of **Daphnilongeridine**, a member of the complex Daphniphyllum alkaloids. The synthesis outlined is based on the first reported synthesis of the daphlongeranine tetracyclic core by Shennan, Smith, Ogura, and Dixon. The strategy hinges on a key three-step spirocyclization, a palladium-catalyzed conjugate addition, and a demonstrated enantioselective route to a key bicyclic intermediate.

Strategic Overview

The synthesis of the **Daphnilongeridine** core is a multi-step process that involves the construction of a unique tricyclic system featuring two quaternary carbon centers. An 11-step synthetic route has been developed for the racemic tetracyclic core, with a proof-of-concept for an enantioselective synthesis of a key bicyclic precursor.^[1]

The overall retrosynthetic analysis is depicted below, highlighting the key disconnections and strategic bond formations.



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References

- 1. pubs.acs.org [pubs.acs.org]

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